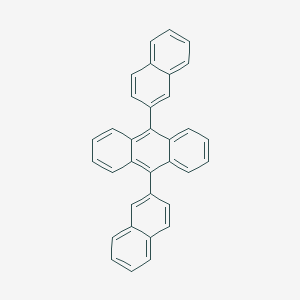

9,10-Di(naphthalen-2-yl)anthracene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZUPBYFLORCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619329 | |

| Record name | 9,10-Di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122648-99-1 | |

| Record name | 9,10-Di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Di(2-naphthyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Profile of 9,10-Di(naphthalen-2-yl)anthracene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Di(naphthalen-2-yl)anthracene (ADN or ANDPA) is a highly fluorescent organic semiconductor that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs), particularly as a stable and efficient blue-emitting host material. Its rigid, planar anthracene core, functionalized with bulky naphthalene substituents at the 9 and 10 positions, imparts desirable thermal and morphological stability, while its electronic structure gives rise to its characteristic strong blue fluorescence. This technical guide provides a comprehensive overview of the core photophysical properties of ANDPA, detailed experimental protocols for their characterization, and a visualization of its role in OLED device operation.

Data Presentation: Photophysical Properties of this compound

The following table summarizes the key photophysical and physicochemical properties of this compound. It is important to note that while some properties are well-documented, specific values for molar extinction coefficient, quantum yield, and excited-state lifetime can be highly dependent on the solvent and measurement conditions, and are not consistently reported in the literature.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | ~397 nm | Dichloromethane |

| Emission Maximum (λ_em) | ~450 nm | Not specified |

| Molar Extinction Coefficient (ε) | Not readily available in literature | - |

| Photoluminescence Quantum Yield (Φ_PL) | Significantly higher than unsubstituted anthracene (~30%)[1] | Not specified |

| Excited-State Lifetime (τ) | Not readily available in literature | - |

| Melting Point | 383-387 °C | N/A |

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of this compound are outlined below. These protocols are based on standard techniques for the analysis of fluorescent organic molecules.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) of ANDPA.

Methodology:

-

Sample Preparation: Prepare a stock solution of ANDPA in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane, or toluene) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the pure solvent to be used as a reference.

-

Measurement: The cuvette is rinsed and filled with the most dilute ANDPA solution. The absorption spectrum is recorded over a wavelength range of 250-500 nm. This process is repeated for each of the diluted solutions.

-

Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the spectra. The molar extinction coefficient (ε) can be calculated at this wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Photoluminescence Spectroscopy

Objective: To determine the emission maxima (λ_em) of ANDPA.

Methodology:

-

Sample Preparation: A dilute solution of ANDPA (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) is prepared in a spectroscopic grade solvent.

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is used.

-

Measurement: The sample is placed in a quartz cuvette. The excitation wavelength is set to the absorption maximum (λ_abs) determined from the UV-Vis spectrum. The emission spectrum is scanned over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm.

-

Data Analysis: The wavelength of maximum emission intensity (λ_em) is determined from the corrected emission spectrum.

Photoluminescence Quantum Yield (Φ_PL) Determination (Relative Method)

Objective: To determine the photoluminescence quantum yield of ANDPA relative to a known standard.

Methodology:

-

Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to ANDPA is chosen. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_PL = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_PL ≈ 1.0) are common choices.

-

Sample and Standard Preparation: A series of solutions of both the ANDPA sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Measurement: The absorption and emission spectra of all solutions are recorded. The integrated fluorescence intensity is measured for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Mandatory Visualization

The following diagram illustrates the Förster Resonance Energy Transfer (FRET) mechanism in an Organic Light-Emitting Diode (OLED) where this compound (ADN) acts as a host material and is doped with a guest emitter.

Conclusion

This compound is a cornerstone material in the field of organic electronics, prized for its robust nature and efficient blue light emission. While a complete quantitative photophysical profile remains an area for further investigation, the established properties underscore its suitability for high-performance OLED applications. The experimental protocols detailed herein provide a standardized framework for the further characterization of ANDPA and its derivatives, facilitating the continued development of advanced optoelectronic materials. The visualization of the FRET process highlights the fundamental mechanism by which ANDPA contributes to the efficiency of modern OLED devices.

References

A Technical Guide to the Synthesis of 9,10-Di(naphthalen-2-yl)anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 9,10-Di(naphthalen-2-yl)anthracene (AND) and its derivatives. Valued for their unique photophysical properties, these molecules are of significant interest in the development of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs). This document details the most prevalent and effective synthetic methodologies, complete with experimental protocols and comparative data to assist researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound and its derivatives predominantly relies on modern cross-coupling reactions. The most widely employed and versatile methods include the Suzuki-Miyaura cross-coupling and the Heck reaction. These palladium-catalyzed reactions offer efficient pathways to form the crucial carbon-carbon bonds, attaching the naphthyl moieties to the anthracene core.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as the cornerstone for the synthesis of 9,10-diarylanthracenes, including AND.[1] This method involves the reaction of an organoboron compound, typically a boronic acid, with a halide in the presence of a palladium catalyst and a base. For the synthesis of AND derivatives, the common starting materials are 9,10-dibromoanthracene and naphthalene-2-boronic acid. The versatility of this reaction allows for the synthesis of a wide array of functionalized derivatives by utilizing substituted aryl boronic acids.[2]

A one-step synthesis of 9,10-diarylanthracenes can be achieved by reacting 9,10-dibromoanthracene with various aryl boronic acids in the presence of a palladium(0) catalyst, resulting in good yields.[1][3][4] The choice of catalyst, ligand, and base can significantly influence the reaction efficiency. For instance, a catalyst system of Pd(OAc)₂ with a Buchwald-type ligand like DavePhos has been shown to be highly effective in solid-state cross-coupling reactions.[2]

Experimental Protocol: Suzuki-Miyaura Synthesis of 9,10-Di(thiophen-2-yl)anthracene [5]

This protocol details the synthesis of a thiophene-substituted analogue, which follows a similar principle to the synthesis of this compound.

Materials:

-

9,10-dibromoanthracene (500 mg, 1.49 mmol)

-

2-(Tributylstannyl)thiophene (1.3 mL, 4.1 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (56 mg, 0.06 mmol, 2 mol%)

-

Tri-o-tolylphosphine (75 mg, 0.24 mmol)

-

Dry Tetrahydrofuran (THF) (20 mL)

-

Toluene

-

Hexane

Procedure:

-

To a dry reaction vessel, add 9,10-dibromoanthracene, Pd₂(dba)₃, and tri-o-tolylphosphine.

-

Under a nitrogen atmosphere, add dry THF and 2-(tributylstannyl)thiophene.

-

Reflux the reaction mixture.

-

After the reaction is complete, filter the crude product over silica.

-

Recrystallize the product from toluene and wash with hexane.

-

The final product, 9,10-di(thiophen-2-yl)anthracene, is obtained as yellow crystals.

Yield: 409 mg (1.2 mmol, 80%)[5] Melting Point: 246.1 °C[5]

Heck Reaction

The Heck reaction provides an alternative and efficient route for the synthesis of anthracene derivatives. This palladium-catalyzed reaction involves the coupling of an unsaturated halide with an alkene.[6][7][8] For the synthesis of 9,10-disubstituted anthracenes, 9,10-dibromoanthracene can be reacted with a suitable alkene, such as ethyl acrylate, to introduce vinyl-linked substituents. This method is particularly useful for creating derivatives with extended π-conjugation.[6][7][8]

Experimental Protocol: Heck Reaction Synthesis of Diethyl (2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate [6]

Materials:

-

9,10-dibromoanthracene

-

Ethyl acrylate

-

Palladium catalyst

-

Base (e.g., NaHCO₃)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Diethyl ether (Et₂O)

-

n-hexane

-

Ethyl acetate (AcOEt)

Procedure:

-

Maintain the reaction mixture in a silicone bath at 60°C under a nitrogen atmosphere for 6 hours with stirring.

-

Cool the solution to room temperature.

-

Add Et₂O and a saturated NaHCO₃ solution.

-

Separate the organic layer, wash it three times with water, and dry with Na₂SO₄.

-

Evaporate the solvent.

-

Purify the residue by flash chromatography on silica gel using a mixture of n-hexane/AcOEt (90:10) as the eluent.

Yield: 66%[6]

Precursor Synthesis

The successful synthesis of this compound derivatives is highly dependent on the quality of the starting materials. The following are common protocols for the preparation of the key precursors.

Synthesis of 9,10-Dibromoanthracene

This crucial starting material is typically synthesized via the bromination of anthracene.

Experimental Protocol: Bromination of Anthracene

Materials:

-

Anthracene

-

Bromine

-

Carbon tetrachloride

Procedure:

-

Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer and reflux condenser.

-

Slowly add bromine to the suspension with vigorous stirring. The reaction occurs in the cold, and the sparingly soluble 9,10-dibromoanthracene will separate out.

-

After the addition of bromine is complete (approximately 30 minutes), gently heat the mixture to boiling and maintain for one hour.

-

Allow the mixture to cool for several hours.

-

Filter the crude 9,10-dibromoanthracene, wash with a small amount of cold carbon tetrachloride, and dry.

-

Further purification can be achieved by recrystallization from toluene to yield bright yellow needles.

Synthesis of Naphthalene-2-boronic Acid

Naphthalene-2-boronic acid is a key reagent in the Suzuki-Miyaura coupling. It is commonly prepared via the Grignard reaction.

Experimental Protocol: Grignard Reaction for Naphthalene-2-boronic Acid

Materials:

-

2-Bromonaphthalene

-

Magnesium turnings

-

Sodium-dried ether

-

Iodine crystal (catalyst)

-

Trimethylborate or tri-n-butylborate

-

Dilute sulfuric acid

Procedure:

-

Prepare the Grignard reagent by slowly adding a solution of 2-bromonaphthalene in sodium-dried ether to magnesium turnings in sodium-dried ether. A small iodine crystal can be added to initiate the reaction.

-

Cool a solution of trimethylborate or tri-n-butylborate in sodium-dried ether to -70°C.

-

Add the Grignard reagent dropwise to the borate solution over 2 hours, maintaining the temperature at -70°C with continuous stirring.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Hydrolyze the mixture by the dropwise addition of cold, dilute sulfuric acid.

-

Separate the ether layer. The aqueous layer can be extracted with ether.

-

Combine the ether fractions and remove the solvent.

-

Make the residue alkaline to remove any alcohol byproducts.

-

Acidify the alkaline solution and cool to crystallize the 2-naphthaleneboronic acid.

-

Filter the crystals and recrystallize from distilled water.

Data Presentation

The following tables summarize the yields and characterization data for selected this compound derivatives and related compounds.

Table 1: Synthesis Yields of 9,10-Disubstituted Anthracene Derivatives

| Compound | Aryl/Vinyl Group | Synthesis Method | Yield (%) | Reference |

| 9,10-Di(thiophen-2-yl)anthracene | Thiophen-2-yl | Stille Coupling | 80 | [5] |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(Trifluoromethyl)phenyl | Suzuki-Miyaura | 83 | [5] |

| Diethyl (2E,2'E)-3,3'-(anthracene-9,10-diyl)diacrylate | Ethyl acrylate | Heck Reaction | 76 | [7] |

| 9,10-di-p-methylstyrene anthracene | p-methylstyrene | Wittig-Horner | 82.3 | [9] |

| 9,10-di-p-butylstyrene anthracene | p-butylstyrene | Wittig-Horner | 75.6 | [9] |

Table 2: Physicochemical and Spectroscopic Data of Selected Derivatives

| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 9,10-Di(thiophen-2-yl)anthracene | 246.1 | - | - | [5] |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 254.7 | - | - | [5] |

| 9,10-di-p-methylstyrene anthracene | - | 2.43 (s, 6H), 6.91 (d, 2H), 7.27 (d, 2H), 7.45-7.47 (m, 4H), 7.59 (d, 2H), 7.88 (d, 2H), 8.39-8.41 (m, 4H) | - | [9] |

Note: Detailed NMR data for a wider range of derivatives is often specific to individual research publications and should be consulted directly for comprehensive analysis.

Mandatory Visualizations

The following diagrams illustrate the primary synthetic pathways and a general experimental workflow for the synthesis of this compound derivatives.

Caption: Suzuki-Miyaura synthesis of this compound.

Caption: Heck reaction for the synthesis of 9,10-divinylanthracene derivatives.

Caption: General experimental workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101279888A - 9,10-divinyl anthracene derivatives and their applications in organic electroluminescent devices - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 9,10-Di(naphthalen-2-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,10-Di(naphthalen-2-yl)anthracene (ADN), a significant organic semiconductor material. While a definitive, publicly available experimental crystal structure for ADN remains to be published, this document synthesizes available data on its synthesis, photophysical properties, and theoretical structural considerations. By drawing parallels with the well-characterized crystal structure of the closely related 9,10-diphenylanthracene (DPA), this guide offers valuable insights for researchers in materials science and drug development. The document includes detailed experimental protocols, tabulated data for easy comparison, and logical workflow diagrams to facilitate a deeper understanding of this important molecule.

Introduction

This compound (ADN) is a polycyclic aromatic hydrocarbon that has garnered considerable interest for its applications in organic light-emitting diodes (OLEDs), where it is often utilized as a blue-emitting host material. Its rigid molecular structure, high thermal stability, and excellent photoluminescence quantum yield make it a promising candidate for various optoelectronic applications. Understanding the relationship between its molecular structure, crystal packing, and material properties is crucial for the rational design of new and improved organic electronic devices.

While extensive research has been conducted on the synthesis and photophysical characterization of ADN, a complete, experimentally determined single-crystal X-ray diffraction structure has not been made publicly available in crystallographic databases to date. This guide, therefore, aims to provide a thorough analysis based on existing literature, including theoretical predictions and comparisons with analogous structures, to offer a valuable resource for the scientific community.

Molecular Structure and Theoretical Considerations

The molecular structure of this compound consists of a central anthracene core with two naphthalene rings attached at the 9 and 10 positions. The covalent bonding of the bulky naphthalene substituents to the anthracene backbone induces significant steric hindrance, leading to a twisted conformation. This twisting is a key feature of ADN, as it inhibits close intermolecular packing and the formation of performance-degrading excimers in the solid state.

In the absence of experimental crystallographic data for ADN, we can infer structural characteristics from computational studies and by comparison with the known crystal structure of 9,10-diphenylanthracene (DPA). For DPA, single-crystal X-ray diffraction studies have revealed a triclinic crystal system with the P-1 space group. The phenyl rings in DPA are twisted at a significant angle relative to the anthracene plane, a feature that is expected to be even more pronounced in ADN due to the larger size of the naphthalene substituents.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile route to forming carbon-carbon bonds between aromatic rings.

Synthesis of this compound via Suzuki-Miyaura Coupling

Experimental Protocol:

-

Reactants and Reagents:

-

9,10-Dibromoanthracene

-

Naphthalen-2-ylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)

-

-

Reaction Setup:

-

A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

The flask is charged with 9,10-dibromoanthracene (1 equivalent), naphthalen-2-ylboronic acid (2.2 equivalents), and the base (4 equivalents).

-

The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

The solvent is added to the flask via syringe.

-

The palladium catalyst (0.05 equivalents) is added, and the mixture is degassed again.

-

The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) and stirred vigorously for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-

The purified product is further recrystallized from a suitable solvent system (e.g., chloroform/hexane) to yield pure this compound as a crystalline solid.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₄H₂₂ |

| Molecular Weight | 430.54 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | >300 °C |

| Solubility | Soluble in chloroform, THF, toluene |

Photophysical Properties

| Property | Value (in solution) |

| Absorption Maxima (λₘₐₓ) | ~350, 370, 390 nm |

| Emission Maximum (λₑₘ) | ~430-450 nm (Blue emission) |

| Photoluminescence Quantum Yield (Φ) | High (> 0.8) |

Structure-Property Relationships

The unique properties of ADN are intrinsically linked to its molecular structure. The following diagram illustrates the logical relationships between the structural features of ADN and its observed functional properties.

Conclusion

This compound stands out as a pivotal material in the field of organic electronics. While the absence of a publicly available, experimentally determined crystal structure presents a challenge, a comprehensive understanding of its properties can be achieved through the analysis of its synthesis, photophysical characteristics, and theoretical structural models. The twisted molecular conformation, a direct result of the bulky naphthalene substituents, is fundamental to its high performance in OLED devices. Further research, particularly single-crystal X-ray diffraction studies, is warranted to provide a more complete picture of the solid-state packing of ADN and to further elucidate the structure-property relationships that govern its exceptional performance. This guide serves as a foundational resource for researchers and professionals engaged in the development of advanced organic materials.

Solubility Characteristics of 9,10-Di(naphthalen-2-yl)anthracene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-Di(naphthalen-2-yl)anthracene (ANDPA), a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and organic electronics. Due to its large, nonpolar molecular structure, ANDPA's solubility is a critical parameter for its application in solution-processed fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination. Furthermore, solubility data for anthracene, a structurally related parent compound, is presented to offer a comparative reference.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in chemical literature and supplier technical data sheets.

| Solvent | Chemical Formula | Polarity | Observed Solubility |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms and do not denote specific concentration limits. These should be experimentally verified for specific applications.

Quantitative Solubility of Anthracene (as a proxy)

To provide a quantitative context for the solubility of large PAHs, the following table presents the solubility of anthracene, the parent aromatic hydrocarbon of the target molecule, in various organic solvents at specified temperatures. These values can serve as an approximate guide for the expected solubility behavior of this compound, which, due to its larger molecular weight and surface area, is expected to have lower solubility than anthracene under similar conditions.

| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Acetone | 20 | 0.89 |

| Benzene | 20 | 1.95 |

| Carbon Tetrachloride | 20 | 0.44 |

| Chloroform | 20 | 2.07 |

| Ethanol (95%) | 20 | 0.17 |

| Toluene | 20 | 2.23 |

Data sourced from compiled chemical handbooks and literature. Values are for unsubstituted anthracene and should be used as a comparative reference only.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Spatula and weighing paper

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.

-

Pipette a precise volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, and solid particles should remain.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid crystallization upon cooling.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but recommended):

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the flask again to determine the mass of the dissolved this compound.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Presentation:

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid organic compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its precise measurement. For critical applications, it is imperative that researchers perform their own solubility tests under the specific conditions of their experiments.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 9,10-Di(naphthalen-2-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9,10-Di(naphthalen-2-yl)anthracene (AND), a key organic material utilized in advanced electronic applications. Renowned for its high thermal resilience, understanding its behavior at elevated temperatures is critical for optimizing device performance and longevity.

Core Thermal Properties

This compound is characterized by its exceptional thermal stability, a crucial attribute for its application in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2] The introduction of bulky naphthalene groups at the 9 and 10 positions of the anthracene core significantly enhances the molecule's morphological and thermal integrity in thin-film form.[1]

Quantitative Thermal Data

The following table summarizes the key quantitative data related to the thermal properties of this compound and its derivatives.

| Property | Value | Compound | Notes |

| Melting Point (Tm) | 382-384 °C | This compound | |

| Decomposition Temperature (Td) | > 300 °C (with decomposition observed) | This compound | |

| Decomposition Temperature (Td) | Up to 307 °C | Methoxy-substituted derivatives | Determined at 5% weight loss by TGA.[1] |

| Decomposition Temperature (Td) | 342.4 °C - 352.0 °C | 9,10-Diphenylanthracene (DPA) | Values correspond to different crystal polymorphs.[3] |

| Weight Loss | 0.5% at > 250 °C | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene |

Thermal Degradation Profile

Detailed information on the specific thermal degradation pathways and decomposition products of this compound is not extensively documented in publicly available literature. However, based on the known behavior of anthracene and its derivatives, a potential degradation mechanism can be postulated.

Under inert atmospheres, the thermal degradation of polyaromatic hydrocarbons like AND is likely to proceed through homolytic cleavage of the weakest bonds at very high temperatures, leading to the formation of smaller aromatic fragments and ultimately carbonaceous material.

In the presence of oxygen, the degradation mechanism is expected to be more complex, potentially involving oxidation of the anthracene core. A common degradation pathway for anthracene compounds involves the formation of endoperoxides, which can further decompose. Another possibility is the oxidation to form 9,10-anthraquinone derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of this compound and similar organic materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and analyze the thermal stability of the material.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is placed in a ceramic or platinum pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation and allows for the determination of the intrinsic thermal stability.

-

Heating Program: The sample is heated at a constant rate, for instance, 10 °C/min, over a temperature range that encompasses the expected decomposition of the material (e.g., from room temperature to 800 °C).

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), glass transition temperature (Tg), and other phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating and cooling cycles to observe all relevant thermal events. A typical heating rate is 10 °C/min.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks in the DSC curve. The glass transition appears as a step-like change in the baseline.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for characterizing the thermal properties of a material like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Postulated Thermal Degradation Relationship

The following diagram illustrates the logical relationship in the postulated thermal degradation of this compound.

Caption: Postulated Thermal Degradation Pathways for AND.

References

Unveiling the Electronic Landscape: A Technical Guide to the HOMO/LUMO Energy Levels of 9,10-Di(naphthalen-2-yl)anthracene

For Immediate Release

This technical guide provides a comprehensive overview of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of 9,10-Di(naphthalen-2-yl)anthracene (ADN), a key organic semiconductor material. This document is intended for researchers, scientists, and professionals in drug development and organic electronics, offering in-depth data, detailed experimental protocols, and visualizations of the underlying scientific principles.

Core Data Presentation

The electronic properties of this compound are pivotal to its function in organic electronic devices. The HOMO and LUMO energy levels, which dictate charge injection and transport properties, have been determined both experimentally and through computational methods.

| Property | Experimental Value | Computational Value (DFT) | Method of Determination |

| HOMO Energy Level | -5.8 eV[1] | -5.59 eV to -5.73 eV (for related derivatives)[2] | Cyclic Voltammetry[1][2] |

| LUMO Energy Level | -2.6 eV[1] | Not explicitly stated | Calculated from HOMO and Optical Band Gap[1] |

| Optical Band Gap (Eg) | ~3.0 eV (in THF) | Not explicitly stated | UV-Vis Spectroscopy[1] |

Experimental Protocols

The determination of the HOMO and LUMO energy levels of this compound relies on well-established electrochemical and spectroscopic techniques. Furthermore, its synthesis is commonly achieved through a palladium-catalyzed cross-coupling reaction.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The synthesis of 9,10-diarylanthracenes, including the title compound, is efficiently achieved through a bis Suzuki-Miyaura cross-coupling reaction.[3][4][5] This method involves the reaction of 9,10-dibromoanthracene with an appropriate aryl boronic acid in the presence of a palladium catalyst.

Materials:

-

9,10-dibromoanthracene

-

Naphthalene-2-boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent system (e.g., Toluene, Ethanol, Water mixture)

Procedure:

-

To a reaction vessel, add 9,10-dibromoanthracene, naphthalene-2-boronic acid (typically 2.2-2.5 equivalents), and the base.

-

The vessel is then purged with an inert gas (e.g., Argon or Nitrogen).

-

The degassed solvent system is added, followed by the palladium catalyst.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity this compound.

Determination of HOMO Energy Level by Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation potential of a molecule, from which the HOMO energy level can be estimated.

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., Glassy carbon or Platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., Platinum wire)

-

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6).

-

The solution is purged with an inert gas to remove dissolved oxygen.

-

The three electrodes are immersed in the solution.

-

A cyclic potential sweep is applied to the working electrode, and the resulting current is measured.

-

The oxidation potential (Eox) is determined from the onset of the oxidation peak in the voltammogram.

-

The HOMO energy level is then calculated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

Determination of the Optical Band Gap by UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to measure the absorption of light by the molecule as a function of wavelength. The onset of the absorption spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing the optical band gap.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., tetrahydrofuran - THF or dichloromethane).

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The absorption onset (λonset) is determined from the low-energy edge of the absorption band.

-

The optical band gap (Eg) is calculated using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the electronic properties of this compound.

References

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 5. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide to the Fluorescence and Phosphorescence Spectra of 9,10-Di(naphthalen-2-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Di(naphthalen-2-yl)anthracene (ADN), a polycyclic aromatic hydrocarbon, is a highly efficient blue-emitting organic material. Its robust molecular structure and favorable photophysical properties have led to its extensive use as a host material in Organic Light Emitting Diodes (OLEDs). A comprehensive understanding of its fluorescence and phosphorescence characteristics is paramount for the rational design and optimization of such optoelectronic devices. This technical guide provides a detailed overview of the spectral properties of ADN, experimental protocols for their measurement, and a summary of key quantitative data.

Core Photophysical Concepts: Fluorescence and Phosphorescence

The absorption of light by a molecule like ADN excites it from its ground electronic state (S₀) to a higher energy singlet excited state (S₁). The subsequent emission of a photon as the molecule returns to the ground state is termed fluorescence. This process is spin-allowed and typically occurs on a nanosecond timescale.

Alternatively, the excited singlet state (S₁) can undergo a process called intersystem crossing to a triplet excited state (T₁). The radiative decay from this triplet state back to the singlet ground state (S₀) results in phosphorescence. This transition is spin-forbidden, leading to a much longer lifetime for the excited state, ranging from microseconds to seconds.

Figure 1: Jablonski diagram illustrating the photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence.

Quantitative Photophysical Data

Table 1: Fluorescence Properties of this compound (ADN)

| Parameter | Value | Solvent | Citation |

| Absorption Maximum (λabs) | 377 nm | Dichloromethane (CH2Cl2) | |

| Fluorescence Emission Maximum (λem) | ~430 - 450 nm (estimated from spectrum) | Dichloromethane (CH2Cl2) | [1] |

| Fluorescence Quantum Yield (Φf) | High (expected to be > 0.8) | - | |

| Fluorescence Lifetime (τf) | Not specified | - |

Note: The fluorescence quantum yield of many 9,10-disubstituted anthracene derivatives is known to be high. While a specific value for ADN was not found, it is expected to be in the range of similar compounds.

Table 2: Photophysical Properties of 9,10-Diphenylanthracene (DPA) for Comparison

| Parameter | Value | Solvent | Citation |

| Absorption Maximum (λabs) | 373 nm | Cyclohexane | |

| Fluorescence Emission Maximum (λem) | 426 nm | Cyclohexane | |

| Fluorescence Quantum Yield (Φf) | 0.90 - 1.0 | Cyclohexane | |

| Fluorescence Lifetime (τf) | ~5-10 ns | Various | |

| Phosphorescence Emission Maximum (λem) | Not specified | - | |

| Phosphorescence Lifetime (τp) | Not specified | - |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible fluorescence and phosphorescence data. Below are generalized protocols for the characterization of ADN, which can be adapted based on the available instrumentation.

Protocol 1: Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence spectrum and quantum yield of ADN in solution at room temperature.

Figure 2: Experimental workflow for fluorescence spectroscopy of ADN.

Methodology:

-

Solution Preparation: Prepare a stock solution of ADN in a spectroscopic grade solvent such as dichloromethane or toluene. From the stock solution, prepare a series of dilute solutions with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the dilute ADN solution to determine the wavelength of maximum absorption (λabs).

-

Fluorescence Emission Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a suitable wavelength range. The detector should be placed at a 90° angle to the excitation source to minimize scattered light detection.

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard, such as 9,10-diphenylanthracene (Φf ≈ 0.95 in cyclohexane). The quantum yield of the sample is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the ADN solution and the standard solution, respectively.

Protocol 2: Phosphorescence Spectroscopy

This protocol describes the measurement of the phosphorescence spectrum of ADN at low temperature (77 K).

Methodology:

-

Sample Preparation: Dissolve ADN in a solvent that forms a clear, rigid glass at low temperatures, such as a 2-methyltetrahydrofuran (2-MeTHF) or an ethanol/methanol mixture. The concentration should be optimized to give a good signal without causing aggregation.

-

Degassing: To minimize quenching of the triplet state by molecular oxygen, the solution should be thoroughly degassed by several freeze-pump-thaw cycles.

-

Low-Temperature Measurement: The sample cuvette is placed in a Dewar flask filled with liquid nitrogen (77 K).

-

Phosphorescence Measurement: A spectrofluorometer equipped with a phosphorescence mode is used. This typically involves a pulsed excitation source and a time-gated detector. The detector is activated after a short delay following the excitation pulse, allowing the short-lived fluorescence to decay completely, so that only the long-lived phosphorescence is detected.

-

Data Acquisition: The phosphorescence emission spectrum is recorded. The phosphorescence lifetime (τp) can be measured by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.

Conclusion

This compound is a cornerstone material in the field of organic electronics, primarily due to its efficient blue fluorescence. While its fluorescent properties are well-established qualitatively, precise quantitative data, particularly for its phosphorescence, remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the photophysical properties of ADN and similar materials, paving the way for the development of next-generation OLEDs and other optoelectronic applications. Further studies to fully elucidate the triplet state dynamics of ADN would be highly valuable to the scientific community.

References

An In-depth Technical Guide to 9,10-Di(naphthalen-2-yl)anthracene (ADN) in Materials Science

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Di(naphthalen-2-yl)anthracene, commonly known as ADN, is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). Its rigid molecular structure, high thermal stability, and excellent photoluminescent properties make it a prime candidate for use as a host material in the emissive layer of OLEDs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and material properties of ADN, with a focus on its role in advancing OLED technology. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction: The Emergence of Anthracene Derivatives in Organic Electronics

Anthracene, a simple polycyclic aromatic hydrocarbon, has long been a subject of interest due to its unique photophysical properties.[1] Its derivatives have been extensively explored for various applications, including organic light-emitting diodes, organic field-effect transistors, and fluorescent probes.[2] The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic and morphological characteristics.[3]

The introduction of bulky substituent groups, such as naphthyl moieties, at the 9 and 10 positions of the anthracene core led to the development of materials with enhanced thermal and morphological stability in the solid state.[4][5] This innovation was crucial for improving the operational lifetime and efficiency of OLED devices. This compound (ADN) is a prominent example of such a strategically designed molecule.[4]

Discovery and History of ADN in Materials Science

The development of anthracene derivatives for OLEDs has been a significant area of research.[6] ADN, with its high thermal and morphological stability, emerged as a widely used host material, especially for blue OLEDs.[5] The introduction of two naphthalene groups at the 9 and 10 positions of the anthracene core significantly enhances the molecule's stability in thin-film form.[4] Over time, with the advent of co-doping technologies, ADN has also been recognized as a promising host material for full-color OLEDs due to its wide energy band gap.[5]

Synthesis of this compound

The primary synthetic route to 9,10-diarylanthracenes, including ADN, is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction provides a convenient and efficient one-step method for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the synthesis of this compound based on procedures for analogous 9,10-diarylanthracene derivatives.[9]

Materials:

-

9,10-Dibromoanthracene

-

Naphthalene-2-boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent mixture (e.g., Toluene, Ethanol, Water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), naphthalene-2-boronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Add the palladium catalyst, typically at a loading of 2-5 mol%.

-

Add the degassed solvent mixture (e.g., a 3:1:1 ratio of toluene:ethanol:water).

-

Purge the reaction mixture with an inert gas for 15-20 minutes to ensure anaerobic conditions.

-

Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure this compound.

Figure 1: Suzuki-Miyaura Synthesis Workflow for ADN

Material Properties of this compound

The material properties of ADN are crucial for its performance in electronic devices. The following tables summarize key photophysical, thermal, and electrochemical data for ADN.

Photophysical Properties

| Property | Value | Conditions | Reference |

| Absorption Maxima (λₘₐₓ) | 375, 395 nm | in THF | [5] |

| Fluorescence Maximum (λₑₘ) | 425 nm | in THF | [5] |

| Appearance | White to yellow powder | Solid state | [5][10] |

Thermal and Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 382-384 °C | [5] |

| Molecular Weight | 430.54 g/mol | [5] |

| Chemical Formula | C₃₄H₂₂ | [5] |

Electrochemical Properties

| Property | Value | Reference |

| HOMO | 5.8 eV | [5] |

| LUMO | 2.6 eV | [5] |

| Band Gap | 3.2 eV | [5] |

Characterization of this compound

The structure and purity of synthesized ADN are typically confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characterizes the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Application in Organic Light-Emitting Diodes (OLEDs)

ADN is a cornerstone material in the fabrication of efficient and stable OLEDs. Its primary role is as a host material in the emissive layer, where it facilitates the recombination of electrons and holes and the subsequent energy transfer to a dopant molecule, which then emits light.

Role as a Host Material

The wide band gap and high triplet energy of ADN are critical for its function as a host. These properties ensure that the excitons are confined on the dopant molecules, preventing energy loss through non-radiative pathways and leading to high quantum efficiencies. Its excellent thermal and morphological stability contribute to the long operational lifetime of OLED devices.[5]

Typical OLED Device Architecture

A common architecture for an OLED device employing ADN as a host material is a multilayer structure. Each layer serves a specific function in the process of light emission.

Figure 2: Typical OLED Device Architecture with ADN

Conclusion

This compound has established itself as a vital component in the advancement of organic electronics, particularly in the realm of OLEDs. Its robust chemical structure, high stability, and favorable electronic properties have enabled the development of more efficient and durable display and lighting technologies. The continued exploration of ADN and its derivatives promises further innovations in materials science, with potential impacts on a wide range of applications, from flexible electronics to advanced biomedical devices. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this remarkable molecule.

References

- 1. rroij.com [rroij.com]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. This compound | 122648-99-1 | Benchchem [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 8. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 9,10-Di(naphthalen-2-yl)anthracene (AND) as a Host Material in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,10-Di(naphthalen-2-yl)anthracene (also known as ADN) as a host material in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document outlines the material's key properties, performance data in various device architectures, and detailed experimental protocols for the synthesis, purification, and device fabrication and characterization.

Introduction to this compound as an OLED Host

This compound (AND) is a polycyclic aromatic hydrocarbon featuring an anthracene core functionalized with two naphthyl groups.[1][2] This molecular structure imparts high thermal and morphological stability, making it a robust material for durable OLED devices.[1][2][3] A key characteristic of AND is its wide energy band gap, which is crucial for efficiently hosting a variety of emissive dopant molecules, particularly for blue light emission.[1][2][3] Its ability to facilitate efficient energy transfer within the emissive layer is a cornerstone of modern OLED design.[1][2]

Physicochemical Properties of AND

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 122648-99-1 | [1] |

| Chemical Formula | C₃₄H₂₂ | [3] |

| Molecular Weight | 430.54 g/mol | [3] |

| Melting Point | 357 - 384 °C | [3] |

| Appearance | Yellow powder | |

| HOMO Level | 5.8 eV | [3] |

| LUMO Level | 2.6 eV | [3] |

| Absorption (λmax in THF) | 375, 395 nm | [3] |

| Fluorescence (λem in THF) | 425 nm | [3] |

Performance Data of AND-based OLEDs

The performance of OLEDs utilizing this compound and its derivatives as a host material is summarized in the following tables. These tables highlight the efficiency and color purity achieved in different device configurations.

Table 1: Performance of OLEDs with AND and its Derivatives as Host Materials

| Host Material | Dopant | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |

| DN-2-CzA¹ | 4,4′-bis[4-(diphenylamino)styryl]biphenyl | 3.2 | 1.6 | Not Reported | [4] |

| 2-tert-butyl-9,10-di(naphth-2-yl)anthracene | DN-2-NPAA² | 5.2 | 2.2 | Not Reported | [4] |

| MADN³ | - | 3.3 | 4.6 | (0.154, 0.102) | [5] |

| MADN³ | 1-4-di-[4-(N,N-diphenyl)amino]styryl-benzene | 10.8 | 7.2 | (0.167, 0.283) | [5] |

| 2-NaAn-1-PNa⁴ | 3Me-1Bu-TPPDA | 9.3 | 8.3 | (0.133, 0.141) | [6] |

¹DN-2-CzA: 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole ²DN-2-NPAA: N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine ³MADN: 2-methyl-9,10-bis(naphthalen-2-yl)anthracene ⁴2-NaAn-1-PNa: 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of AND and its derivatives commonly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling.[1]

Protocol: Suzuki-Miyaura Cross-Coupling for AND Synthesis

-

Reactants: 9,10-dibromoanthracene and naphthalene-2-boronic acid are used as the primary reactants.

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, are required.

-

Solvent: A degassed solvent mixture, for instance, DMF and water (9:1), is used.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for a specified duration (e.g., 16 hours).

-

Isolation: After cooling, the product is precipitated by adding water, filtered, washed, and dried.

-

Purification: High purity is critical for OLED applications to avoid charge trapping and quenching.[1] The crude product is often purified by recrystallization from a suitable solvent like isopropanol, followed by sublimation under high vacuum (e.g., 10⁻³ Torr) to achieve electronic-grade purity (≥99.99%).[1][7][8]

OLED Device Fabrication

The fabrication of OLEDs is a multi-step process typically carried out in a cleanroom environment and under a high-vacuum or inert atmosphere to prevent contamination.

Protocol: Fabrication of a Multilayer OLED using Thermal Evaporation

-

Substrate Preparation:

-

Indium Tin Oxide (ITO) coated glass substrates are used as the anode.

-

The substrates are sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol, each for 15 minutes.[9]

-

After ultrasonic cleaning, the substrates are dried with a nitrogen gun.[9]

-

An oxygen plasma treatment for several minutes is performed to clean the ITO surface and improve its work function.[9]

-

-

Organic Layer Deposition:

-

The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber.

-

A hole injection layer (HIL) and a hole transport layer (HTL) are deposited sequentially onto the ITO.

-

The emissive layer (EML) is then deposited. This layer consists of the this compound host material co-evaporated with a specific percentage of a guest dopant material.

-

Following the EML, an electron transport layer (ETL) and an electron injection layer (EIL) are deposited.

-

-

Cathode Deposition:

-

A metal cathode, such as aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.

-

-

Encapsulation:

-

To protect the organic layers from degradation by moisture and oxygen, the device is encapsulated in an inert atmosphere (e.g., a glove box) using a UV-curable epoxy and a glass lid.

-

Device Characterization

Protocol: Characterization of OLED Performance

-

Current-Voltage-Luminance (IVL) Characteristics:

-

The fundamental performance of the OLED is assessed by measuring the current density and luminance as a function of the applied voltage.[10] This is typically done using a source measure unit and a calibrated photodetector.

-

-

Electroluminescence (EL) Spectrum and CIE Coordinates:

-

The EL spectrum of the device is measured using a spectrometer to determine the emission color and purity. The Commission Internationale de l'Eclairage (CIE) color coordinates are calculated from the spectrum.

-

-

Efficiency Measurements:

-

Current Efficiency (cd/A): Calculated from the luminance and current density data.

-

Power Efficiency (lm/W): Calculated from the luminance, current density, and operating voltage.

-

External Quantum Efficiency (EQE) (%): Determined by measuring the number of photons emitted per electron injected.

-

-

Impedance Spectroscopy:

Visualizations

The following diagrams illustrate key aspects of the application of this compound in OLEDs.

Caption: A typical multilayer OLED device structure incorporating an AND-based emissive layer.

Caption: Illustrative energy level diagram for an AND-based OLED.

Caption: Experimental workflow for the fabrication and characterization of AND-based OLEDs.

References

- 1. This compound | 122648-99-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]

Application Notes and Protocols for the Fabrication of Blue Fluorescent OLEDs using 9,10-Di(naphthalen-2-yl)anthracene (ADN)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication and characterization of blue fluorescent Organic Light-Emitting Diodes (OLEDs) utilizing 9,10-Di(naphthalen-2-yl)anthracene (ADN). ADN is a widely used material in OLEDs, serving as an excellent host for blue-emitting dopants or as the emitter itself, known for its high thermal and morphological stability.[1][2]

Introduction to ADN in Blue OLEDs

This compound (ADN) is a polycyclic aromatic hydrocarbon with an anthracene core functionalized by two naphthyl groups.[1] This molecular structure provides high thermal stability and a wide energy band gap, making it an ideal candidate for blue fluorescent OLEDs.[1][2] ADN can be employed in various device architectures, either as a host material in the emissive layer doped with a guest emitter or as the primary light-emitting material.[3][4] The development of efficient and stable blue OLEDs is a critical aspect of display and lighting technology.[5][6]

Device Structures and Performance

The performance of an ADN-based blue OLED is highly dependent on the device architecture, including the choice of charge transport layers and the specific role of ADN. Below are examples of device structures and their reported performance metrics.

Table 1: Performance of Non-Doped (ADN as Emitter) Blue OLEDs

| Device Structure | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |

| ITO / NPB (60 nm) / ADN (35 nm) / Alq3 (30 nm) / LiF (1 nm) / Al (100 nm) | 2.6 | - | - | (0.14, 0.10) | [7] |

| ITO / MADN (hole-transport and emitting layer) / Bphen (electron-transport layer) / Liq / Al | 4.8 | - | - | (0.16, 0.09) | [7] |

| ITO / OCADN (emitting material) / ... / Al | 2.25 | 1.13 | - | (0.16, 0.30) at 8V | [8][9] |

| ITO / OC4PADN (emitting material) / ... / Al | - | - | - | (0.16, 0.14) at 8V | [8][9] |

Note: NPB: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine; Alq3: Tris(8-hydroxy-quinolinato)aluminium; LiF: Lithium Fluoride; Al: Aluminum; MADN: 2-methyl-9,10-bis(naphthalen-2-yl)anthracene; Bphen: 4,7-diphenyl-1,10-phenanthroline; Liq: Lithium quinolate; OCADN and OC4PADN are derivatives of ADN.

Table 2: Performance of Doped Blue OLEDs (ADN as Host)

| Host Material | Dopant Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |

| ADN | TBP | 6.6 | - | - | (0.13, 0.21) | [10] |

| DN-2-CzA | 4,4′-bis[4-(diphenylamino)styryl]biphenyl | 3.2 | - | 1.6 | - | [11] |

| MADN | 1-4-di-[4-(N,N-diphenyl)amino]styryl-benzene | 10.8 | 6.4 | 7.2 | (0.167, 0.283) | [7] |

Note: TBP: 2,5,8,11-tetra-tert-butylperylene; DN-2-CzA: 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole.

Experimental Protocols

Substrate Preparation (ITO-coated Glass)

A thorough cleaning of the Indium Tin Oxide (ITO) substrate is crucial for the fabrication of high-performance OLEDs to ensure uniform film deposition and prevent device shorting.[4]

Materials:

-

ITO-coated glass substrates

-

Deionized (DI) water

-

Hellmanex™ III solution (or similar detergent)[11]

-

Ultrasonic bath

-

Nitrogen (N₂) gun[8]

-

UV-Ozone cleaner or Plasma cleaner (optional but recommended)[8][9]

Protocol:

-

Place the ITO substrates in a substrate holder.

-

Sonicate the substrates in a beaker with a 1% (v/v) Hellmanex solution in DI water for 5-10 minutes.[11]

-

Sonicate the substrates in a beaker with fresh DI water for 5-10 minutes.

-

Rinse the substrates again thoroughly with DI water.

-

Sonicate the substrates in a beaker with Isopropyl Alcohol (IPA) for 5-10 minutes.[8][11]

-

Rinse the substrates thoroughly with DI water.[8]

-

Dry the substrates using a nitrogen (N₂) gun.[8]

-

Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes or oxygen plasma to improve the work function of the ITO and remove any remaining organic residues.[9]

Device Fabrication by Vacuum Thermal Evaporation (VTE)

Vacuum thermal evaporation is the most common method for depositing the thin organic and metal layers of an OLED.[12][13]

Equipment:

-

High-vacuum thermal evaporation system (typically with a base pressure of 10⁻⁶ to 10⁻⁷ Torr)[12]

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Crucibles for organic materials and metals

-

Shadow masks for patterning the layers

Protocol:

-

Load the cleaned ITO substrates into the vacuum chamber.

-

Load the organic materials (e.g., NPB, ADN, Alq3) and metals (e.g., LiF, Al) into their respective crucibles.

-

Pump down the chamber to a base pressure of at least 10⁻⁶ Torr.

-

Sequentially deposit the layers onto the ITO substrate. The device structure can be, for example: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

-

Hole Transport Layer (HTL): Deposit NPB to a thickness of approximately 40-60 nm at a rate of 1-2 Å/s.

-

Emissive Layer (EML): Deposit ADN to a thickness of 30-40 nm at a rate of 1-2 Å/s. If using a doped system, co-evaporate ADN and the dopant from separate sources, with the dopant deposition rate being significantly lower to achieve the desired doping concentration (e.g., 1-10 wt%).

-

Electron Transport Layer (ETL): Deposit Alq3 to a thickness of 20-40 nm at a rate of 1-2 Å/s.

-

Electron Injection Layer (EIL): Deposit LiF to a thickness of 0.5-1 nm at a rate of 0.1-0.2 Å/s.

-

Cathode: Deposit Aluminum (Al) to a thickness of 100-150 nm at a rate of 2-5 Å/s.

-

-

After deposition, vent the chamber with an inert gas like nitrogen.

-

Immediately encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Device Fabrication by Solution Processing (Spin-Coating)

Solution processing offers a lower-cost alternative to VTE.[6][14]

Materials:

-

Cleaned ITO substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

ADN and other organic materials soluble in organic solvents (e.g., toluene, chloroform)

-

Spin coater

-

Hotplate

Protocol:

-

On a cleaned ITO substrate, spin-coat a layer of PEDOT:PSS (typically filtered through a 0.45 µm filter) to act as the hole injection layer. The spin speed and time will depend on the desired thickness (e.g., 3000-5000 rpm for 30-60 seconds for a ~30-40 nm layer).

-

Anneal the PEDOT:PSS layer on a hotplate (e.g., at 120-150°C for 10-15 minutes) in a nitrogen atmosphere.

-

Prepare a solution of ADN in a suitable organic solvent (e.g., chloroform, toluene). If a doped EML is desired, dissolve both the host (ADN) and the dopant in the solvent at the desired ratio.

-

Spin-coat the emissive layer solution onto the PEDOT:PSS layer.

-